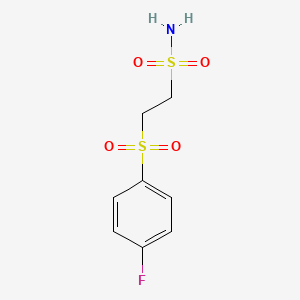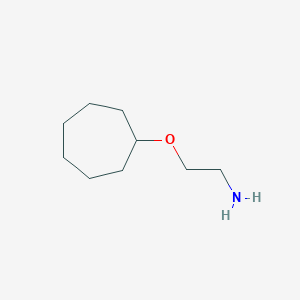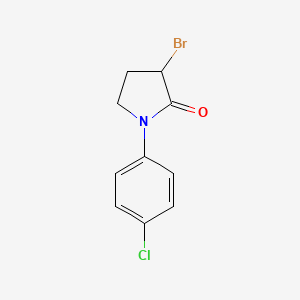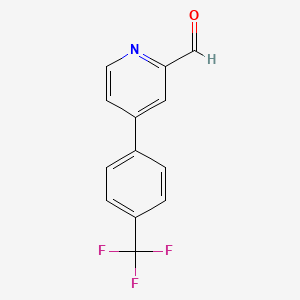
4-(4-(Trifluorométhyl)phényl)picolinaldéhyde
Vue d'ensemble
Description
“4-(4-(Trifluoromethyl)phenyl)picolinaldehyde” is a chemical compound with the molecular formula C13H8F3NO . It is a derivative of the class of compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The molecular structure of “4-(4-(Trifluoromethyl)phenyl)picolinaldehyde” consists of a picolinaldehyde group attached to a phenyl ring substituted with a trifluoromethyl group .Applications De Recherche Scientifique
Synthèse Organique
4-(4-(Trifluorométhyl)phényl)picolinaldéhyde: est un composé précieux en synthèse organique. Il sert de brique de base pour la synthèse de molécules complexes en raison de son groupe aldéhyde réactif et de la présence d'un groupe trifluorométhyle qui peut augmenter la lipophilie et la stabilité métabolique des dérivés .
Produits Pharmaceutiques
En recherche pharmaceutique, ce composé est utilisé comme intermédiaire dans la synthèse de divers médicaments. Son groupe trifluorométhyle est particulièrement important car il est un fragment commun dans de nombreux produits pharmaceutiques, contribuant aux propriétés pharmacocinétiques des médicaments .
Produits Agrochimiques
Le composé trouve des applications dans le développement de produits agrochimiques. Le groupe trifluorométhyle peut conférer des propriétés telles qu'une activité biologique accrue et une stabilité environnementale aux produits agrochimiques .
Colorants
Dans le domaine des colorants, This compound peut être utilisé pour synthétiser des colorants et des pigments. Le groupe trifluorométhyle attracteur d'électrons peut affecter les propriétés de couleur de ces colorants, les rendant plus vibrants ou stables .
Biocatalyse
Ce composé est également pertinent dans la recherche en biocatalyse. Il peut être utilisé comme substrat pour des réactions enzymatiques, où les enzymes sont utilisées pour produire des intermédiaires chiraux ou des produits avec une grande spécificité .
Science des Matériaux
En science des matériaux, This compound est utilisé dans la synthèse de nouveaux matériaux, tels que les polymères ou les molécules organiques de petite taille qui ont des applications potentielles dans l'électronique, les revêtements et d'autres matériaux avancés .
Recherche Chimique
Le composé est largement utilisé en recherche chimique pour le développement de nouvelles méthodologies de synthèse, des études mécanistiques et la synthèse de nouveaux composés organiques ayant des applications potentielles dans diverses industries .
Chimie Analytique
Enfin, en chimie analytique, il sert de composé standard ou de référence dans le développement de méthodes analytiques, telles que la chromatographie ou la spectroscopie, qui sont essentielles pour le contrôle qualité des produits .
Mécanisme D'action
- The compound’s primary targets are not explicitly documented in available sources. However, it belongs to the class of trifluoromethylbenzenes , which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups .
Target of Action
Its potential applications and therapeutic relevance remain an intriguing area for investigation . 🧪🔬
Analyse Biochimique
Biochemical Properties
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms . The nature of these interactions often involves the binding of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde to the active sites of enzymes, thereby altering their catalytic efficiency.
Cellular Effects
The effects of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde has been found to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules, depending on the context . For example, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde in laboratory settings have been extensively studied. Over time, this compound has been observed to exhibit stability under various conditions, although it may undergo degradation in the presence of certain reactive species . Long-term studies have shown that 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde can have sustained effects on cellular function, particularly in terms of modulating metabolic pathways and cellular signaling .
Dosage Effects in Animal Models
In animal models, the effects of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde vary with different dosages. At lower doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is effective without causing adverse effects.
Metabolic Pathways
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby contributing to cellular protection against oxidative damage . Additionally, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde can affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to accumulate in certain cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism . The localization and accumulation of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde are influenced by its interactions with transport proteins and other cellular components .
Subcellular Localization
The subcellular localization of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is critical for its activity and function. This compound has been observed to localize to specific compartments within the cell, such as the mitochondria and the endoplasmic reticulum . The targeting of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde to these compartments is facilitated by post-translational modifications and targeting signals that direct it to the appropriate locations . The subcellular localization of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)10-5-6-17-12(7-10)8-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJYEBPMRRWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


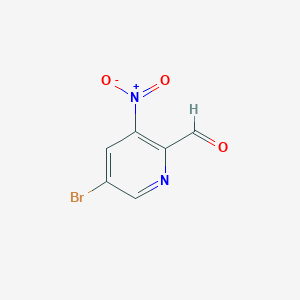
![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)

![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
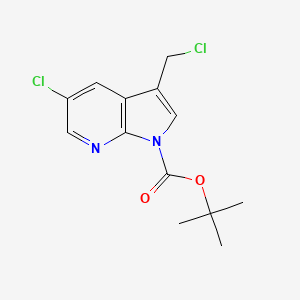
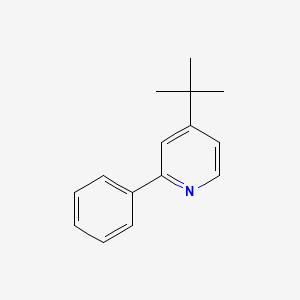

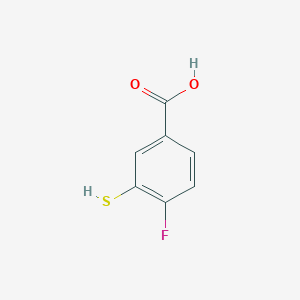
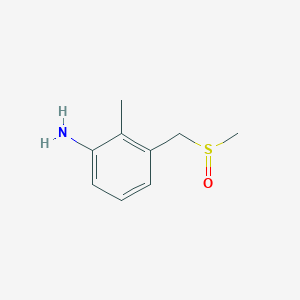
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)
